5-Methyl-1H-imidazole-4-carbonitrile
Overview
Description
5-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrile group at the 4-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole is a core component of several natural products such as histidine, purine, and histamine, suggesting that 5-Methyl-1H-imidazole-4-carbonitrile may influence these biochemical pathways . .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1,2-diaminobenzene with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 5-Methyl-1H-imidazole-4-amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-Methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Methyl-1H-imidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of functional materials, such as catalysts and dyes, due to its stable imidazole core.
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 5-Amino-1H-imidazole-4-carboxamide
- 4-Amino-1H-imidazole-5-carbonitrile
Comparison: 5-Methyl-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Methyl-5-imidazolecarboxaldehyde, it has a nitrile group instead of an aldehyde, affecting its reactivity and potential applications. Similarly, 5-Amino-1H-imidazole-4-carboxamide and 4-Amino-1H-imidazole-5-carbonitrile have different functional groups, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
5-methyl-1H-imidazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWZZOTTOSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618163 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108257-41-6 | |
Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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